molecular formula C22H16N2O6 B3665567 N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide

Cat. No.: B3665567
M. Wt: 404.4 g/mol
InChI Key: HNQKOZXTTWQZHR-UHFFFAOYSA-N
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Description

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide is a complex organic compound characterized by its unique benzodioxin and nitrobenzamide functional groups

Properties

IUPAC Name

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c25-21(14-4-2-1-3-5-14)17-12-19-20(30-11-10-29-19)13-18(17)23-22(26)15-6-8-16(9-7-15)24(27)28/h1-9,12-13H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQKOZXTTWQZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with a dihalide under basic conditions.

    Benzoylation: The benzodioxin intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

    Nitration: The benzoylated product undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: Finally, the nitrobenzoyl intermediate is reacted with an amine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.

    Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄)

Major Products

    Oxidation: Carboxylic acids, quinones

    Reduction: Amine derivatives

    Substitution: Halogenated or sulfonated benzodioxin derivatives

Scientific Research Applications

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:

    N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide: This compound has a sulfonamide group instead of a nitro group, which may result in different biological activities and chemical reactivity.

    N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide: The presence of a chlorine atom instead of a nitro group can influence the compound’s electronic properties and reactivity.

    N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-aminobenzamide: The amino group can significantly alter the compound’s pharmacological profile and chemical behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide
Reactant of Route 2
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N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide

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